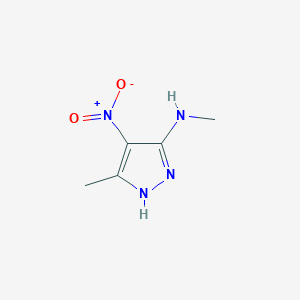
N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group at the 4-position and two methyl groups at the 5-position and nitrogen atom of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, reagents like alkyl halides and bases are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N,5-Dimethyl-4-amino-1H-pyrazol-3-amine, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with two nitro groups and different substitution patterns.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Contains a tetrazole ring and exhibits different energetic properties.
Uniqueness
N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both nitro and methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
N,5-dimethyl-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6-2)8-7-3/h1-2H3,(H2,6,7,8) |
InChI Key |
FZCBTWRFIPHSLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















